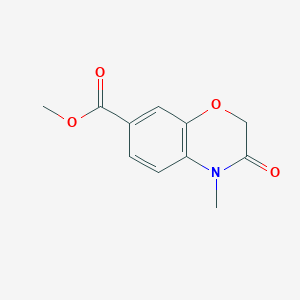

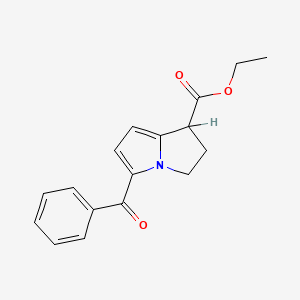

methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their utility as intermediates in organic synthesis [9

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Applications

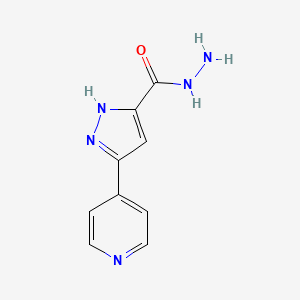

One of the primary applications of derivatives of methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is in the development of potent antimicrobial and antioxidant compounds. For instance, Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate, demonstrating significant in vitro antimicrobial and antioxidant activities. This research underscores the compound's potential in creating new treatments against resistant microbial strains and oxidative stress-related conditions Sonia, Thachil, Parameswaran, & Kochupappy, 2013.

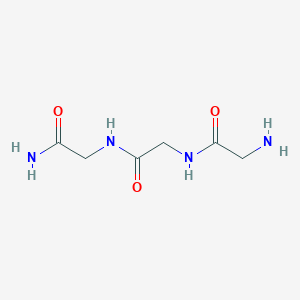

Peptidomimetic Building Blocks

Another notable application is in the synthesis of peptidomimetic building blocks. Research by Hrast, Mrcina, and Kikelj (1999) highlighted the stereoselective synthesis of enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, which can be easily converted into enantiomerically pure carboxamides. These building blocks are crucial for developing peptidomimetic compounds with potential therapeutic applications Hrast, Mrcina, & Kikelj, 1999.

Antibacterial Activity

Kadian, Maste, and Bhat (2012) synthesized analogues of 1, 4-benzoxazine and evaluated their antibacterial activity against various strains. The study revealed that specific compounds exhibited good activity against K. pneumoniae and E. faecalis, indicating the compound's relevance in addressing bacterial infections Kadian, Maste, & Bhat, 2012.

Eco-friendly Synthesis Approaches

Dabholkar and Gavande (2003) developed an eco-friendly synthesis approach for substituted pyrazol-5-ones using microwave irradiation, which significantly enhanced the reaction rate and improved yields. This method underscores the potential for more sustainable and efficient production of benzoxazine derivatives Dabholkar & Gavande, 2003.

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-12-8-4-3-7(11(14)15-2)5-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEINYHJHLMHJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441759 |

Source

|

| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

CAS RN |

201294-27-1 |

Source

|

| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)